molecular formula C22H20N6 B2848852 7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 896077-68-2

7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2848852
CAS No.: 896077-68-2
M. Wt: 368.444
InChI Key: XBHIRAUUFRLXPM-UHFFFAOYSA-N
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Description

The compound “7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative . These compounds are known for their antitumor activity and have been studied as potential CDK2 inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves a Dimroth rearrangement . This process involves the heterocyclization of a precursor compound with CS2 via a base-catalyzed reaction . The resulting tricyclic framework can then be converted to the desired S-alkylated derivatives through treatment with various alkyl halides .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using 1H and 13C NMR spectroscopy . The number of hydrogens and carbons, as well as their chemical shifts, can be deduced from these spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Dimroth rearrangement . This rearrangement is a key step in the synthesis of these compounds, leading to the formation of the tricyclic framework .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including 1H and 13C NMR .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has developed methods for synthesizing a range of heterocyclic compounds, including pyrazolo and triazolopyrimidine derivatives, which are structurally related to "7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine". These compounds have been studied for their antimicrobial properties, indicating a potential application in developing new antimicrobial agents (Mabkhot et al., 2016).
  • Another research focus has been on the tritium labeling of SCH 58261, a closely related compound, to study its binding to A2A adenosine receptors, highlighting its application in receptor characterization and drug development (Baraldi et al., 1996).

Biological Activities and Applications

  • The study of pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety has revealed significant analgesic and anti-inflammatory activities. These findings suggest the potential of such compounds in the development of new therapeutic agents for pain and inflammation management (Shaaban et al., 2008).
  • Novel pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines have been synthesized, demonstrating the versatility of this chemical framework for generating compounds with potentially valuable biological activities (Shawali et al., 2008).

Antimicrobial and Antiviral Research

  • The green synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has shown competitive antimicrobial activities, indicating their usefulness in addressing drug-resistant microbial infections (Abdelhamid et al., 2016).
  • A study on the synthesis and molecular docking of novel pyrimidine derivatives against COVID-19 revealed promising antiviral activities, suggesting the role of such compounds in combating viral infections, including SARS-CoV-2 (Alamshany et al., 2023).

Future Directions

The future directions for these compounds involve further investigations into their potential as CDK2 inhibitors . This includes further biological and molecular modeling investigations . In addition, the development of new synthetic routes and the exploration of other potential biological activities are areas of ongoing research .

Properties

IUPAC Name

10-(2,4-dimethylphenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-15-8-10-19(16(2)12-15)28-21-18(13-24-28)22-25-20(26-27(22)14-23-21)11-9-17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHIRAUUFRLXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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